3,5-Bis-tert-butylsalicylic acid
Overview
Description
3,5-Bis-tert-butylsalicylic acid is an organic compound with the molecular formula C₁₅H₂₂O₃. It is a derivative of salicylic acid, where two tert-butyl groups are substituted at the 3 and 5 positions of the benzene ring. This compound is known for its unique chemical properties and is widely used in various industrial and scientific applications .
Mechanism of Action
Mode of Action
It has been used to study long wavelength fluorescence emission in a variety of organic solvents . It has also been used to catalyze the reaction between aldehydes and silyl ketene acetals .
Pharmacokinetics
The compound is soluble in methanol , which may influence its absorption and distribution in the body. More comprehensive pharmacokinetic studies are needed to understand the bioavailability and metabolism of this compound.
Action Environment
It is known that the compound should be stored in an inert atmosphere at room temperature . This suggests that certain environmental conditions, such as exposure to oxygen or extreme temperatures, may affect the stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis-tert-butylsalicylic acid typically involves the following steps:
Esterification: Methyl salicylate is reacted with methanol in the presence of concentrated sulfuric acid at 0-15°C to form methyl 3,5-di-tert-butyl salicylate.
Hydrolysis: The ester is then hydrolyzed using sodium hydroxide in water at 70-90°C to yield 3,5-di-tert-butyl salicylic acid.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3,5-Bis-tert-butylsalicylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroxy derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the benzene ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products: The major products formed from these reactions include quinones, hydroxy derivatives, and various substituted salicylic acids .
Scientific Research Applications
3,5-Bis-tert-butylsalicylic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pressure-sensitive recording paper, agricultural chemicals, and antioxidants
Comparison with Similar Compounds
- 3,5-Di-tert-butyl-4-hydroxybenzoic acid
- 3,5-Di-tert-butyl-2-hydroxybenzaldehyde
- 3,5-Di-tert-butylbenzoic acid
Comparison: 3,5-Bis-tert-butylsalicylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to other similar compounds, it exhibits higher stability and specific reactivity, making it suitable for specialized applications .
Properties
IUPAC Name |
3,5-ditert-butyl-2-hydroxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O3/c1-14(2,3)9-7-10(13(17)18)12(16)11(8-9)15(4,5)6/h7-8,16H,1-6H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWQBZEFLFSFEOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
96247-23-3 (potassium salt) | |
Record name | 3,5-Di-tert-butylsalicylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019715196 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2066519 | |
Record name | Benzoic acid, 3,5-bis(1,1-dimethylethyl)-2-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2066519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19715-19-6 | |
Record name | 3,5-Bis(1,1-dimethylethyl)-2-hydroxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19715-19-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Di-tert-butylsalicylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019715196 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 3,5-bis(1,1-dimethylethyl)-2-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 3,5-bis(1,1-dimethylethyl)-2-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2066519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-bis-tert-butylsalicylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.300 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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